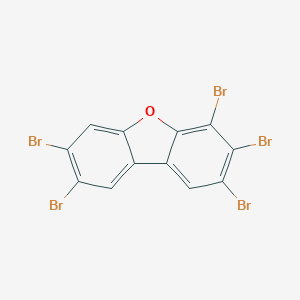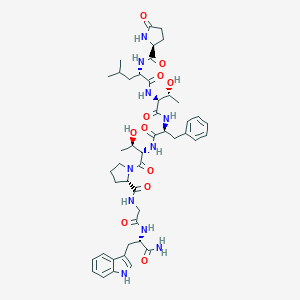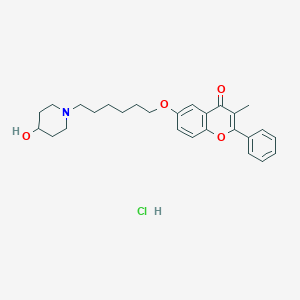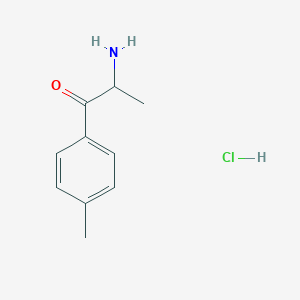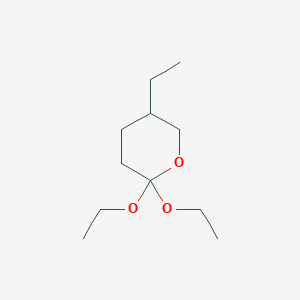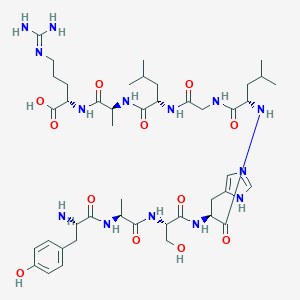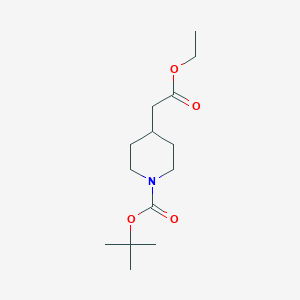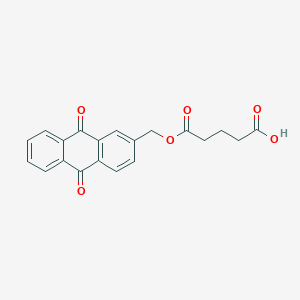
Glutaryl-2-(hydroxymethyl)anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glutaryl-2-(hydroxymethyl)anthraquinone, also known as GHA, is an organic compound that is widely used in scientific research. It is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. GHA has been shown to have a wide range of applications in various fields of research, including biochemistry, pharmacology, and cell biology.
Mecanismo De Acción
Glutaryl-2-(hydroxymethyl)anthraquinone exerts its biological effects by inhibiting the activity of DHODH, which is a key enzyme in the de novo synthesis of pyrimidine nucleotides. By blocking this pathway, Glutaryl-2-(hydroxymethyl)anthraquinone prevents the synthesis of DNA and RNA, which are essential for cell proliferation and viral replication. Glutaryl-2-(hydroxymethyl)anthraquinone has also been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its anti-tumor activity.
Efectos Bioquímicos Y Fisiológicos
Glutaryl-2-(hydroxymethyl)anthraquinone has been shown to have a wide range of biochemical and physiological effects, including inhibition of pyrimidine nucleotide synthesis, induction of apoptosis, and anti-inflammatory activity. It has also been shown to have antioxidant properties, which may contribute to its protective effects against oxidative stress. Glutaryl-2-(hydroxymethyl)anthraquinone has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Glutaryl-2-(hydroxymethyl)anthraquinone is its potency as a DHODH inhibitor, which makes it a valuable tool for studying the role of this enzyme in various biological processes. Glutaryl-2-(hydroxymethyl)anthraquinone has also been shown to have a high degree of selectivity for DHODH, which minimizes off-target effects. However, one limitation of Glutaryl-2-(hydroxymethyl)anthraquinone is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, Glutaryl-2-(hydroxymethyl)anthraquinone may have limited applicability in vivo due to its poor bioavailability and rapid metabolism.
Direcciones Futuras
There are several potential future directions for research on Glutaryl-2-(hydroxymethyl)anthraquinone. One area of interest is the development of more potent and selective DHODH inhibitors based on the structure of Glutaryl-2-(hydroxymethyl)anthraquinone. Another area of research is the investigation of the anti-inflammatory and antioxidant properties of Glutaryl-2-(hydroxymethyl)anthraquinone, which may have implications for the treatment of various diseases. Additionally, further studies are needed to determine the safety and efficacy of Glutaryl-2-(hydroxymethyl)anthraquinone in human clinical trials, and to explore its potential as a therapeutic agent in various disease settings.
Métodos De Síntesis
The synthesis of Glutaryl-2-(hydroxymethyl)anthraquinone involves several steps, including the reaction of anthraquinone with glyoxylic acid to form 2-(hydroxymethyl)anthraquinone, which is then reacted with glutaric anhydride to produce Glutaryl-2-(hydroxymethyl)anthraquinone. The process requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yields and purity of the final product.
Aplicaciones Científicas De Investigación
Glutaryl-2-(hydroxymethyl)anthraquinone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and viral infections. It has been shown to inhibit the growth of cancer cells by blocking the synthesis of DNA and RNA, which are essential for cell proliferation. Glutaryl-2-(hydroxymethyl)anthraquinone has also been shown to have anti-inflammatory properties, making it a promising candidate for the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. Additionally, Glutaryl-2-(hydroxymethyl)anthraquinone has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus, making it a potential antiviral agent.
Propiedades
Número CAS |
139571-00-9 |
|---|---|
Nombre del producto |
Glutaryl-2-(hydroxymethyl)anthraquinone |
Fórmula molecular |
C20H16O6 |
Peso molecular |
352.3 g/mol |
Nombre IUPAC |
5-[(9,10-dioxoanthracen-2-yl)methoxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H16O6/c21-17(22)6-3-7-18(23)26-11-12-8-9-15-16(10-12)20(25)14-5-2-1-4-13(14)19(15)24/h1-2,4-5,8-10H,3,6-7,11H2,(H,21,22) |
Clave InChI |
GAOGYGSGSZCEKH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)COC(=O)CCCC(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)COC(=O)CCCC(=O)O |
Otros números CAS |
139571-00-9 |
Sinónimos |
2-(hydroxymethyl)anthraquinone-hemiglutarate G-HMAQ glutaryl-2-(hydroxymethyl)anthraquinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



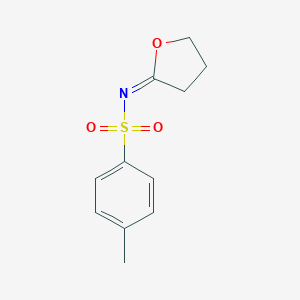
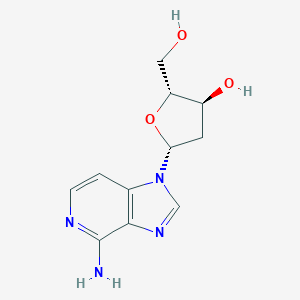
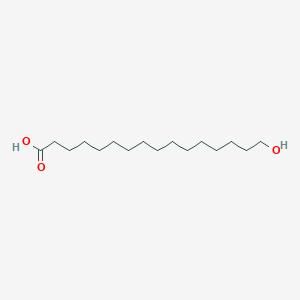
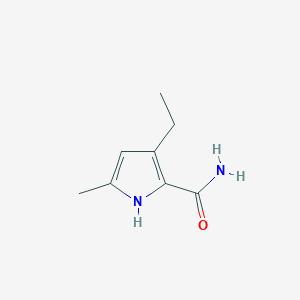
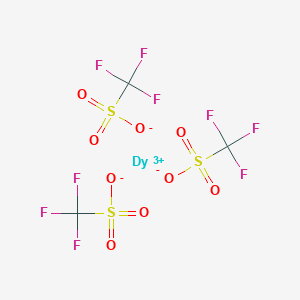
![(4S)-4-[(1R)-2-Azido-1-(benzyloxy)ethyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B163874.png)
